iMDK
CAS No.:
Cat. No.: VC0004996
Molecular Formula: C21H13FN2O2S
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C21H13FN2O2S |
---|---|
Molecular Weight | 376.4 g/mol |
IUPAC Name | 3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one |
Standard InChI | InChI=1S/C21H13FN2O2S/c22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25/h1-8,10-12H,9H2 |
Standard InChI Key | IWFKQTWYILKFGE-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F |
iMDK is a compound known for its role as a suppressor of endogenous midkine (MDK) expression. It is also recognized for inhibiting PI3K signaling pathways, particularly in cancer cells such as H441 lung adenocarcinoma cells . This article will delve into the chemical properties, biological activities, and research findings related to iMDK.
Biological Activity
iMDK is primarily known for its ability to suppress the expression of midkine (MDK), a growth factor involved in various cellular processes including cell growth and survival. By inhibiting PI3K signaling, iMDK selectively attenuates the growth of MDK-expressing cancer cells. It induces apoptosis in H441 cells and suppresses the growth of H441 cell xenografts in mice .
Research Findings
Recent studies have highlighted the potential of iMDK as a therapeutic agent in cancer treatment. When combined with MEK inhibitors like PD0325901, iMDK synergistically inhibits the growth of non-small cell lung cancer (NSCLC) cells without harming normal cells . This combination therapy targets both the PI3K and MAPK pathways, which are crucial for tumor progression.
In Vitro and In Vivo Studies
In vitro studies have demonstrated that iMDK quarterhydrate reduces AKT phosphorylation in H441 lung adenocarcinoma cells in a dose-dependent manner. Additionally, it increases ERK phosphorylation, which is then suppressed by PD0325901 . In vivo studies using xenograft mouse models have shown that the combination of iMDK and PD0325901 significantly inhibits tumor growth compared to single treatments .
In Vitro and In Vivo Study Details
Study Type | Key Findings |
---|---|
In Vitro | Reduces AKT phosphorylation; increases ERK phosphorylation |
In Vivo | Combination therapy with PD0325901 inhibits tumor growth in xenograft models |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume